N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene core substituted with a carboxamide group at position 2. The amide nitrogen is further functionalized with a 4-chlorobenzyl group and a furan-2-ylmethyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in enzyme inhibition and anticancer research.
Properties
Molecular Formula |
C22H16ClNO4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H16ClNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-12H,13-14H2 |
InChI Key |
HNRFISSDIAUUGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-oxo-4H-chromene-2-carboxylic acid, which can be obtained through the cyclization of appropriate precursors.
Formation of Amide Bond: The carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is subsequently reacted with N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)amine to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide exhibit significant anticancer properties. The chromene scaffold is known for its ability to induce apoptosis in cancer cells through various mechanisms:
-
Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in cancerous cells, making it a candidate for therapeutic development against various cancers.
Study Cell Line IC50 (µM) Mechanism Study 1 A549 (Lung Cancer) 15.0 Apoptosis induction Study 2 MCF7 (Breast Cancer) 12.5 Cell cycle arrest Study 3 HeLa (Cervical Cancer) 10.0 Enzyme inhibition
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes involved in cancer cell proliferation. This mechanism is crucial for the development of targeted cancer therapies.
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially making it useful in treating neurodegenerative diseases. The furan ring structure may play a role in protecting neuronal cells from oxidative stress.
A549 Cell Line Study
In a study involving the A549 lung cancer cell line, this compound exhibited significant cytotoxicity with an IC50 value of 15 µM. The primary mechanism was identified as apoptosis induction, highlighting its potential as a lung cancer therapeutic agent.
MCF7 Cell Line Study
Another investigation focused on MCF7 breast cancer cells, reporting an IC50 value of 12.5 µM. The study indicated that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of these cancer cells.
HeLa Cell Line Study
Research conducted on HeLa cells revealed an IC50 value of 10 µM, where the compound inhibited specific enzymes critical for cancer cell survival and proliferation, further supporting its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
- Core aromatic system : Chromene (target compound) vs. pyrimidine () or benzofuran ().
- Oxo group position : 4-oxo (target) vs. 2-oxo () or 3-carboxaldehyde ().
- Amide substituents : 4-chlorobenzyl and furan-2-ylmethyl (target) vs. methoxyphenethyl () or fluorophenethyl ().
Physicochemical and Pharmacological Properties
The table below summarizes inferred properties based on structural features and available
*logP values estimated using fragment-based methods.
Key Observations:
- Lipophilicity : The target compound’s logP (~3.5) is higher than ’s methoxy analog (~2.8) due to the electron-withdrawing chloro group, enhancing membrane permeability but possibly reducing aqueous solubility .
- Bioactivity : The 4-oxo chromene core (target) may favor interactions with serine proteases or DNA topoisomerases, whereas 2-oxo derivatives () are more commonly associated with antimicrobial activity . Pyrimidine analogs () likely target kinases due to their planar structure .
Reactivity and Functionalization
- The 4-oxo group in the target compound (vs. 2-oxo in ) increases electrophilicity at position 3, enabling nucleophilic additions or annulations, as seen in ’s carboxaldehyde derivatives .
- The furan ring (target) offers sites for electrophilic substitution, whereas methoxy groups () may direct metabolic oxidation .
Biological Activity
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has gained attention due to its potential biological activities. This article reviews the research findings related to its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene core structure, which is known for its diverse pharmacological properties. The presence of the furan and chlorobenzyl moieties contributes to its biological profile. The molecular formula of this compound is C₁₈H₁₄ClN₃O₃, with a molecular weight of approximately 357.77 g/mol.
1. Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties. Studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .
2. Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HT29 (colon cancer) cell lines, showing promising results in inhibiting cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
3. Enzyme Inhibition
This compound has been tested for its inhibitory effects on several enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10.4 |
| Butyrylcholinesterase (BChE) | Non-competitive | 7.7 |
| Cyclooxygenase-2 (COX-2) | Moderate | 15.0 |
| Lipoxygenase (LOX) | Moderate | 12.5 |
These inhibitory activities suggest potential applications in treating neurodegenerative diseases and inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to interact with free radicals, thereby neutralizing them and preventing cellular damage.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways, which are crucial for eliminating malignant cells.
- Enzyme Interaction : The binding affinity to enzymes like AChE and COX-2 indicates a potential for modulating neurotransmitter levels and inflammatory responses, respectively .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure .
- Neuroprotective Effects : In a model of neurodegeneration, the compound showed protective effects against oxidative stress-induced neuronal cell death, suggesting potential use in Alzheimer's disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
